![molecular formula C14H19NO4 B1362619 苄基 2-[{[(叔丁氧基)羰基]氨基}乙酸酯 CAS No. 54244-69-8](/img/structure/B1362619.png)

苄基 2-[{[(叔丁氧基)羰基]氨基}乙酸酯

描述

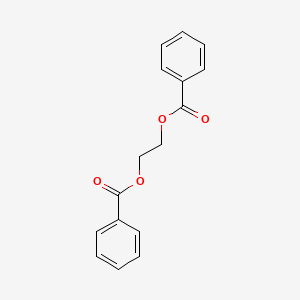

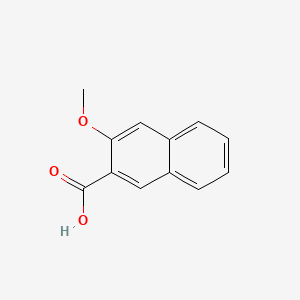

Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate is an organic compound with the CAS Number: 54244-69-8 . It has a molecular weight of 265.31 and its IUPAC name is benzyl [(tert-butoxycarbonyl)amino]acetate . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate is represented by the linear formula C14H19NO4 . The InChI code for this compound is 1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-12(16)18-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) .Physical and Chemical Properties Analysis

As mentioned earlier, Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate is a solid compound .科学研究应用

肽修饰和 C-烷基化

该化合物已广泛用于肽的合成和修饰。在一项研究中,制备了含有氨基丙二酸酯和 (氨基)(氰基)乙酸酯残基的肽,并进行了 C-烷基化。该过程涉及在轻度碱性条件下使用伯烷基、烯丙基和苄基卤代物。该方法提供了一种修饰肽骨架的方法,引入了烷基化氨基丙二酸残基,它们是天冬氨酸的类似物。这种修饰使这些肽对脱羧稳定,这是某些生化应用的关键特性 (Matt & Seebach,1998)。

聚合引发剂

苄基 2-[{[(叔丁氧基)羰基]氨基}乙酸酯或具有类似叔丁氧基的化合物被用作聚合过程中的引发剂。一项利用二叔丁基过氧化物(一种具有类似结构特征的化合物)的研究表明,它能有效引发苯乙烯聚合。这表明叔丁氧基在聚合过程中可以发挥重要作用,可能导致具有特定端基或结构性质的聚合物 (Allen & Bevington,1961)。

有机合成中的保护和脱保护

在有机合成中,叔丁氧基等保护基团对于官能团的暂时修饰至关重要。一项研究概述了叔丁氧羰基的的选择性去除,展示了此类基团在复杂分子合成中的重要性。类似于苄基 2-[{[(叔丁氧基)羰基]氨基}乙酸酯中的叔丁氧基,可以在化学反应期间策略性地去除或添加叔丁氧基以保护某些官能团 (Bodanszky & Bodanszky,2009)。

催化和配体合成

带有叔丁基的化合物在催化和配体合成中也至关重要。例如,叔丁基甲基膦基被用来制备铑络合物,这些络合物在官能化烯烃的不对称氢化中表现出优异的对映选择性和高催化活性。这表明苄基 2-[{[(叔丁氧基)羰基]氨基}乙酸酯等化合物可能被用于催化过程或作为不对称合成中的配体,或被改性用于这些用途 (Imamoto 等人,2012)。

安全和危害

The safety information for Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

作用机制

Target of Action

Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate is a derivative of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The primary targets of this compound are the amino acid residues in peptide chains. The compound interacts with these residues during peptide synthesis .

Mode of Action

The compound acts as a protecting group for amino acids during peptide synthesis . It prevents unwanted reactions from the multiple reactive groups of the amino acid anions . The compound’s interaction with its targets results in the formation of dipeptides .

Biochemical Pathways

The compound is involved in the peptide synthesis pathway . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The resulting protected AAILs enhance amide formation, leading to the production of dipeptides .

Pharmacokinetics

Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties may impact the compound’s bioavailability.

Result of Action

The primary result of the compound’s action is the formation of dipeptides . The compound enhances amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields .

Action Environment

The action of Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate is influenced by environmental factors such as temperature and solvent. For instance, the compound is used in room-temperature ionic liquids during peptide synthesis . The compound’s miscibility in various solvents also influences its action and efficacy .

属性

IUPAC Name |

benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-12(16)18-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAICJLTIXLJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326803 | |

| Record name | Benzyl N-(tert-butoxycarbonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54244-69-8 | |

| Record name | Benzyl N-(tert-butoxycarbonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。